molecular formula C15H21N5O3 B2453423 8-(2-methoxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-82-6

8-(2-methoxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2453423
CAS No.: 887464-82-6
M. Wt: 319.365
InChI Key: XMRVHSJOMMHHSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the imidazo[2,1-f]purine core, followed by the addition of the methoxyethyl and propyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the imidazo[2,1-f]purine core. This core is a bicyclic structure, which means it contains two rings. The methoxyethyl and propyl groups would add further complexity to the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of functional groups, and the overall charge distribution .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) involved the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. This research demonstrated the potential of these compounds as ligands for the 5-HT(1A) receptor. One derivative showed anxiolytic-like activity in mice, suggesting future research potential for new derivatives with anxiolytic/antidepressant activity (Zagórska et al., 2009).

Structure-Activity Relationships

Further investigation by Zagórska et al. (2015) into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed significant affinity for serotoninergic and dopaminergic receptors. This study highlighted the importance of a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity (Zagórska et al., 2015).

Antiviral and Antihypertensive Activity

Nilov et al. (1995) synthesized 7,8-polymethylenepurine derivatives and evaluated their antiviral and antihypertensive activities. The study provided insights into the potential medical applications of these compounds (Nilov et al., 1995).

Versatility in Drug Design

Ostrovskyi et al. (2011) demonstrated the versatility of 3-Methoxalylchromone for the regioselective synthesis of 1-Desazapurine, highlighting its significance in drug design and medicinal chemistry (Ostrovskyi et al., 2011).

Receptor Affinity and Antagonistic Activities

Baraldi et al. (2008) explored 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones as A(3) adenosine receptor antagonists. Their study evaluated different substitutions at specific positions to improve potency and hydrophilicity, contributing significantly to the understanding of receptor binding disposition (Baraldi et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If this compound is a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Properties

IUPAC Name

6-(2-methoxyethyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-5-6-19-13(21)11-12(17(3)15(19)22)16-14-18(7-8-23-4)10(2)9-20(11)14/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRVHSJOMMHHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3CCOC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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